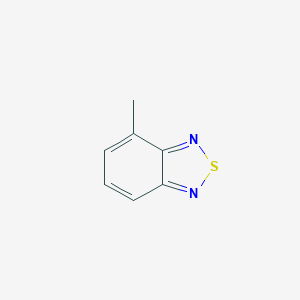

4-Methyl-2,1,3-Benzothiadiazol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Methyl-2,1,3-benzothiadiazole and its derivatives involves several key methods. One approach is the microwave-assisted synthesis of novel benzothiazole derivatives, which offers advantages such as operational simplicity, short reaction times, and environmentally benign conditions (Bhoi et al., 2016). Another method involves the use of molecular iodine for oxidative cyclization, enabling the formation of new bonds at ambient temperatures (Naresh, Kant, & Narender, 2014).

Molecular Structure Analysis

The structure of 4-Methyl-2,1,3-benzothiadiazole derivatives has been characterized using various spectroscopic methods, including FT-IR, 1H NMR, 13C NMR, ESI-MS, and X-ray crystallography. These methods provide comprehensive information about the molecular structure, helping to understand the chemical behavior of these compounds (Bhoi et al., 2016).

Chemical Reactions and Properties

4-Methyl-2,1,3-benzothiadiazole participates in various chemical reactions, forming diverse poly-functionalized tri-heterocyclic benzothiazole derivatives. The reactions typically involve catalysts like PdCl2 under solvent-free conditions, indicating the compound's versatility in organic synthesis (Bhoi et al., 2016).

Wissenschaftliche Forschungsanwendungen

Organische Leuchtdioden (OLEDs)

2,1,3-Benzothiadiazol (BT) und seine Derivate, einschließlich 4-Methyl-2,1,3-Benzothiadiazol, sind wichtige Akzeptor-Einheiten, die bei der Entwicklung von photolumineszierenden Verbindungen verwendet werden. Sie eignen sich für den molekularen Aufbau organischer Leuchtdioden . Die starke elektronenziehende Fähigkeit dieser Verbindungen kann die elektronischen Eigenschaften der resultierenden organischen Materialien verbessern .

Organische Solarzellen

BT-basierte Verbindungen werden verwendet, um konjugierte Polymere für die Anwendung in organischen Solarzellen (OSCs) zu konstruieren. Diese Modifikationen ermöglichen es BT-Polymeren, unterschiedliche Absorptionsspektren, unterschiedliche Grenzflächenenergieniveaus und Kristallinitäten aufzuweisen . BT-Polymere können gleichzeitig als Elektronendonor und Elektronenakzeptor in OSCs verwendet werden und so hohe Stromwandlungseffizienzen erzielen .

Organische Feldeffekttransistoren

BT und seine Derivate werden auch beim molekularen Aufbau von organischen Feldeffekttransistoren verwendet . Die starke elektronenziehende Fähigkeit dieser Verbindungen kann die elektronischen Eigenschaften der resultierenden organischen Materialien verbessern .

Lumineszierende Materialien

This compound wird aufgrund seiner starken elektronenziehenden Fähigkeit und seines Verhaltens als Fluorophor zur Herstellung lumineszierender Materialien eingesetzt .

Metallkoordinationschemie

Funktionalisierte 2,1,3-Benzothiadiazole haben neuartige Anwendungen in der Metallkoordinationschemie . Beispielsweise bildet 4-Amino-2,1,3-Benzothiadiazol Komplexe mit ZnCl2 .

Kristalltechnik organischer Feststoffe

Funktionalisierte 2,1,3-Benzothiadiazole werden auch in der Kristalltechnik organischer Feststoffe eingesetzt

Safety and Hazards

Zukünftige Richtungen

The future directions of 4-Methyl-2,1,3-benzothiadiazole research are promising. It is an important nucleus used in the chemistry of photoluminescent compounds and applicable for light technology . Its derivatives can be used as constituents of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others .

Eigenschaften

IUPAC Name |

4-methyl-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZKISWGGPKREZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NSN=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381768 | |

| Record name | 4-methyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1457-92-7 | |

| Record name | 4-methyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2,1,3-benzothiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

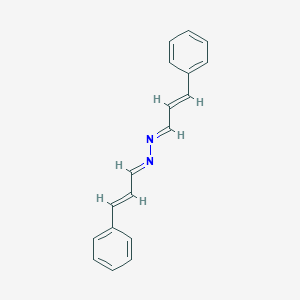

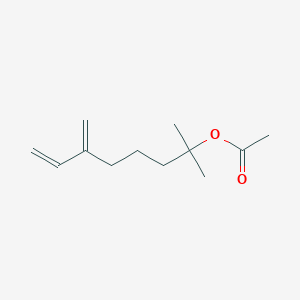

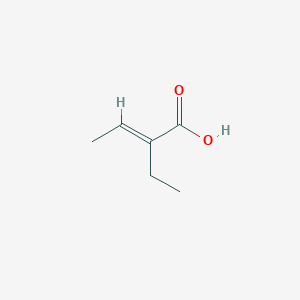

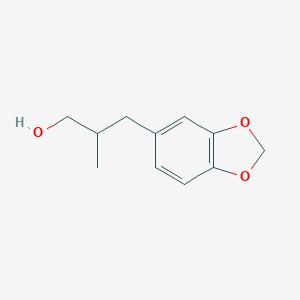

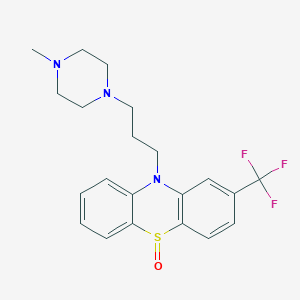

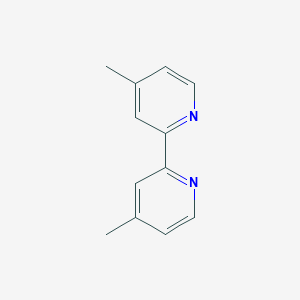

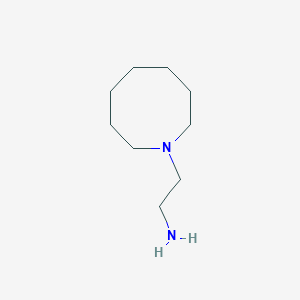

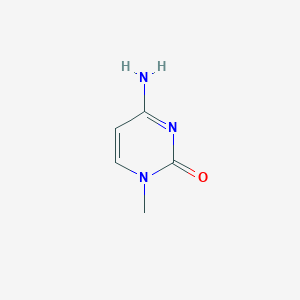

Feasible Synthetic Routes

Q & A

Q1: Why is palladium-catalyzed amination with benzophenone imine preferred over traditional nitration methods for synthesizing 7-amino-4-methyl-2,1,3-benzothiadiazole?

A1: Traditional nitration methods for synthesizing 7-amino-4-methyl-2,1,3-benzothiadiazole can pose safety concerns due to the use of hazardous reagents. The research by [] demonstrates a safer and more practical alternative by employing palladium-catalyzed amination. This method uses benzophenone imine as a safer ammonia equivalent, resulting in a high yield of the desired product. This approach was successfully implemented on a larger scale (14.0 kg) in a pilot plant setting, showcasing its scalability and practicality for industrial applications. []

Q2: How does the synthesis of asymmetrical 4,7-disubstituted-2,1,3-benzothiadiazoles proceed from 4-methyl-2,1,3-benzothiadiazole?

A2: The synthesis of asymmetrical 4,7-disubstituted-2,1,3-benzothiadiazoles starts with 4-methyl-2,1,3-benzothiadiazole, which is derived from o-methylaniline through a three-step reaction sequence: bromination, hydrolysis, and selective oxidation using IBX (2-iodoxybenzoic acid). [] This process yields key building blocks like 4-formyl-7-bromo-2,1,3-benzothiadiazole. Further reactions, such as condensation or coupling reactions with electron-donating groups, are then used to introduce the desired substituents at the 4 and 7 positions of the benzothiadiazole core, leading to the formation of asymmetrical 4,7-disubstituted-2,1,3-benzothiadiazoles. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.